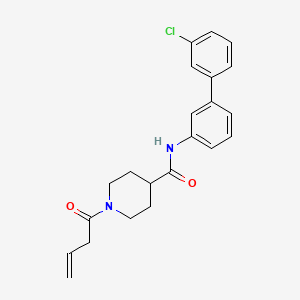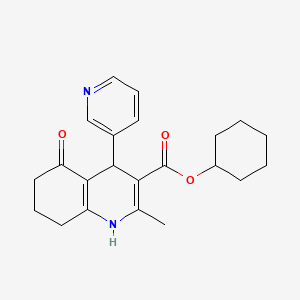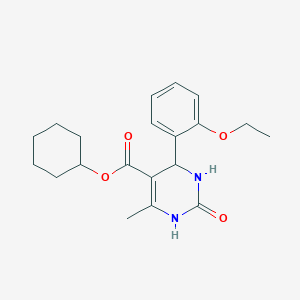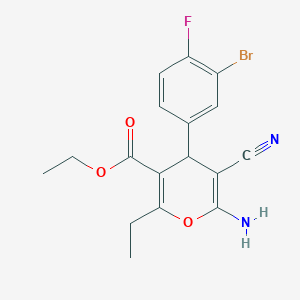![molecular formula C15H17ClN2 B5143753 N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, also known as ACQH, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves its ability to bind to specific targets in cells, including DNA and proteins. This binding leads to changes in gene expression and protein function, ultimately resulting in the observed biological effects of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride.
Biochemical and Physiological Effects:
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, including further studies on its potential use in cancer therapy, neuroprotection, and drug discovery. Additionally, there is a need for further research on the toxicity of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride and its potential side effects, as well as studies on its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, which can help to facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction between 2,3-dihydro-1H-cyclopenta[b]quinoline and allylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in its hydrochloride form.
Aplicaciones Científicas De Investigación
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied extensively for its potential use in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKPCKITCVOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

